Cas no 1365271-73-3 (1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole)

1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole is a fluorinated benzotriazole derivative characterized by its cyclohexyl substituent and difluoro functionalization at the 6- and 7-positions. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of pharmacologically active molecules. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, while the benzotriazole core offers opportunities for further functionalization. Its structural features make it suitable for applications in ligand design, catalysis, and materials science. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole structure
1365271-73-3 structure
Product Name:1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
CAS No:1365271-73-3
MF:C12H13F2N3
MW:237.248529195786
MDL:MFCD21609578
CID:2771761
PubChem ID:70699736
Update Time:2025-10-30

1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole Chemical and Physical Properties

Names and Identifiers

    • 1-cyclohexyl-6,7-difluorobenzotriazole
    • 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole;
    • 1-Cyclohexyl-6,7-difluoro-1H-benzotriazole
    • DTXSID80742850
    • MFCD21609578
    • 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
    • BS-20703
    • 1H-Benzotriazole, 1-cyclohexyl-6,7-difluoro-
    • 1365271-73-3
    • MDL: MFCD21609578
    • Inchi: 1S/C12H13F2N3/c13-9-6-7-10-12(11(9)14)17(16-15-10)8-4-2-1-3-5-8/h6-8H,1-5H2
    • InChI Key: YUONRARSLNXSMC-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC2=C1N(C1CCCCC1)N=N2)F

Computed Properties

  • Exact Mass: 237.10800
  • Monoisotopic Mass: 237.10775375Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • PSA: 30.71000
  • LogP: 3.21470

1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole Pricemore >>

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abcr
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abcr
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abcr
AB310396-25 g
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1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole Suppliers

Amadis Chemical Company Limited
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(CAS:1365271-73-3)1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Order Number:A1129858
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:26
Price ($):765.0
Email:sales@amadischem.com

Additional information on 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole

Recent Advances in the Study of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole (CAS: 1365271-73-3)

The compound 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole (CAS: 1365271-73-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the role of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole as a versatile scaffold in the design of novel kinase inhibitors. Its benzotriazole core, coupled with the cyclohexyl and difluoro substituents, provides a robust platform for modulating protein-ligand interactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively inhibiting certain tyrosine kinases implicated in cancer progression, with IC50 values in the low micromolar range.

In addition to its kinase inhibitory properties, this compound has shown promise in antimicrobial applications. Research conducted at the University of Cambridge revealed that derivatives of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of fluorine atoms is believed to enhance membrane permeability and target binding affinity.

The synthesis of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole has also seen methodological improvements. A recent publication in Organic Letters described a streamlined, high-yield route utilizing palladium-catalyzed cross-coupling reactions, which significantly reduces the number of synthetic steps compared to traditional approaches. This advancement is expected to facilitate broader exploration of its chemical space and accelerate structure-activity relationship studies.

From a drug development perspective, pharmacokinetic evaluations of this compound have revealed favorable properties, including moderate plasma protein binding and acceptable metabolic stability in human liver microsomes. However, challenges remain in optimizing its solubility profile, as noted in a 2023 preclinical assessment published in European Journal of Pharmaceutical Sciences.

Ongoing research is exploring the potential of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole as a lead compound for neurodegenerative diseases. Preliminary in vitro studies suggest neuroprotective effects through modulation of oxidative stress pathways, though further validation in animal models is required. The compound's ability to cross the blood-brain barrier, as demonstrated in recent rodent studies, makes it particularly intriguing for CNS-targeted therapies.

In conclusion, 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole represents a promising chemical entity with diverse therapeutic potential. Its unique structural features continue to inspire novel applications across multiple disease areas, while recent synthetic advancements are enabling more efficient exploration of its derivatives. Future research directions likely include comprehensive toxicological profiling and the development of more water-soluble analogs to address current formulation challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1365271-73-3)1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
A1129858
Purity:99%
Quantity:25g
Price ($):765.0
Email